molecular formula C8H10N2O4S B14846748 5-Hydroxy-N-methyl-2-sulfamoylbenzamide

5-Hydroxy-N-methyl-2-sulfamoylbenzamide

Cat. No.: B14846748
M. Wt: 230.24 g/mol
InChI Key: MOUZOQXRYRJOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-N-methyl-2-sulfamoylbenzamide is an organic compound with the molecular formula C8H10N2O4S It is a derivative of benzamide, featuring a hydroxyl group, a methyl group, and a sulfamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-N-methyl-2-sulfamoylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxy-2-nitrobenzoic acid and methylamine.

    Reduction: The nitro group in 5-hydroxy-2-nitrobenzoic acid is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Sulfamoylation: The resulting amine is then reacted with sulfamoyl chloride to introduce the sulfamoyl group.

    Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-N-methyl-2-sulfamoylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the sulfamoyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-2-formylbenzamide.

    Reduction: Formation of 5-hydroxy-2-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-N-methyl-2-sulfamoylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-N-methyl-2-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-sulfamoylbenzamide: Similar structure but lacks the hydroxyl group.

    2-Hydroxy-5-methylbenzamide: Similar structure but lacks the sulfamoyl group.

    2-Fluoro-5-sulfamoylbenzamide: Similar structure but has a fluorine atom instead of a hydroxyl group.

Uniqueness

5-Hydroxy-N-methyl-2-sulfamoylbenzamide is unique due to the presence of both hydroxyl and sulfamoyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

5-hydroxy-N-methyl-2-sulfamoylbenzamide

InChI

InChI=1S/C8H10N2O4S/c1-10-8(12)6-4-5(11)2-3-7(6)15(9,13)14/h2-4,11H,1H3,(H,10,12)(H2,9,13,14)

InChI Key

MOUZOQXRYRJOOC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)O)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.